molecular formula C7H15NOS B13009524 N-(2-Ethoxyethyl)thietan-3-amine

N-(2-Ethoxyethyl)thietan-3-amine

Cat. No.: B13009524
M. Wt: 161.27 g/mol
InChI Key: VVJTYCGTNLTEBY-UHFFFAOYSA-N
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Description

N-(2-Ethoxyethyl)thietan-3-amine is an organic compound characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxyethyl)thietan-3-amine typically involves the reaction of thietane derivatives with ethoxyethylamine. One common method includes the nucleophilic substitution of a thietane precursor with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxyethyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler amine derivatives.

    Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thietane derivatives.

Scientific Research Applications

N-(2-Ethoxyethyl)thietan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyethyl)thietan-3-amine involves its interaction with various molecular targets. The thietane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

    Thietan-3-amine: A simpler analog without the ethoxyethyl group.

    N-(2-Hydroxyethyl)thietan-3-amine: Similar structure but with a hydroxyethyl group instead of an ethoxyethyl group.

    N-(2-Methoxyethyl)thietan-3-amine: Contains a methoxyethyl group instead of an ethoxyethyl group.

Uniqueness

N-(2-Ethoxyethyl)thietan-3-amine is unique due to the presence of the ethoxyethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

N-(2-ethoxyethyl)thietan-3-amine

InChI

InChI=1S/C7H15NOS/c1-2-9-4-3-8-7-5-10-6-7/h7-8H,2-6H2,1H3

InChI Key

VVJTYCGTNLTEBY-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1CSC1

Origin of Product

United States

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